molecular formula C25H24N4O3S2 B15004444 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone

Cat. No.: B15004444
M. Wt: 492.6 g/mol
InChI Key: QNAQZWXJLCUGEU-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is a complex organic compound that features a benzimidazole moiety fused with an imidazolidinyl group. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For the synthesis of 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone, a multi-step synthetic route is employed:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinyl group can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazolidinyl derivatives.

    Substitution: Functionalized benzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone is unique due to its complex structure, which combines multiple functional groups, enhancing its potential for diverse applications.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-phenylimidazolidin-1-yl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C25H24N4O3S2/c1-18-12-13-21-22(16-18)27-25(26-21)33-17-23(30)28-14-15-29(24(28)19-8-4-2-5-9-19)34(31,32)20-10-6-3-7-11-20/h2-13,16,24H,14-15,17H2,1H3,(H,26,27)

InChI Key

QNAQZWXJLCUGEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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